![molecular formula C20H22ClN3O3S B262547 N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide, also known as CM-272, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was developed based on the structure of other known inhibitors and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide involves the inhibition of PIM kinase activity. PIM kinase is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting PIM kinase activity, N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide can suppress the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on PIM kinase activity, N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide is its specificity for PIM kinase, which makes it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide in order to maximize its therapeutic potential.
未来方向
There are several future directions for research on N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide. One potential direction is to investigate its potential in combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide in order to maximize its therapeutic potential. Furthermore, studies are needed to investigate the potential toxicity and side effects of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide in vivo. Finally, the development of more potent and selective inhibitors of PIM kinase based on the structure of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide may lead to the development of more effective cancer therapies.
合成方法
The synthesis of N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide involves several steps, starting with the reaction of 5-chloro-2-nitroaniline with morpholine to form 5-chloro-2-(morpholin-4-yl)aniline. This intermediate is then reacted with thiophosgene to form N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}chloride, which is then reacted with 2-methoxy-3-methylbenzamide to form N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide. The final product is purified by column chromatography to obtain a pure compound.
科学研究应用
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been studied extensively for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called PIM kinase. PIM kinase is known to play a role in the development and progression of cancer, and inhibiting its activity can lead to the suppression of tumor growth.
属性
产品名称 |
N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide |
|---|---|
分子式 |
C20H22ClN3O3S |
分子量 |
419.9 g/mol |
IUPAC 名称 |
N-[(5-chloro-2-morpholin-4-ylphenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-13-4-3-5-15(18(13)26-2)19(25)23-20(28)22-16-12-14(21)6-7-17(16)24-8-10-27-11-9-24/h3-7,12H,8-11H2,1-2H3,(H2,22,23,25,28) |
InChI 键 |
LMISNXYRYHBGNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)N3CCOCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



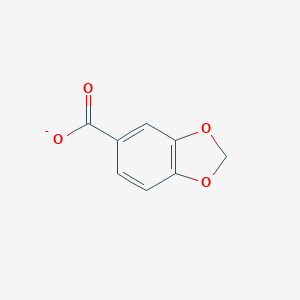
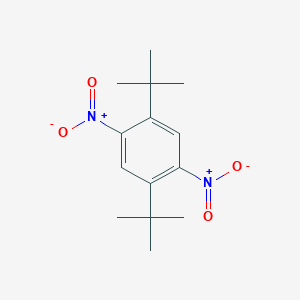
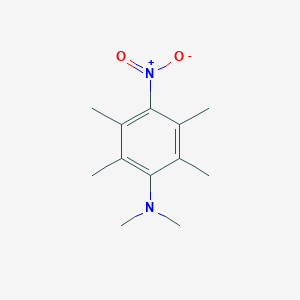
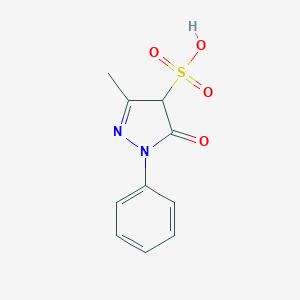
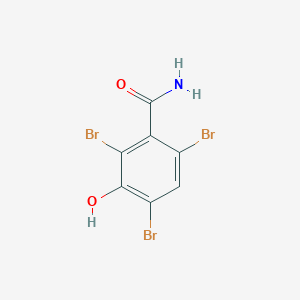
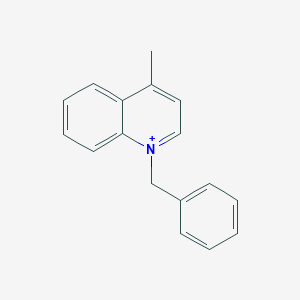

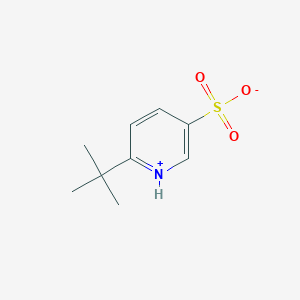
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
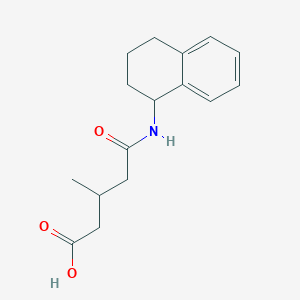

![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)